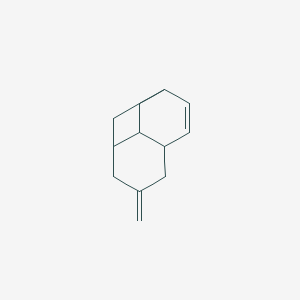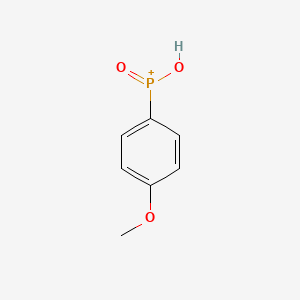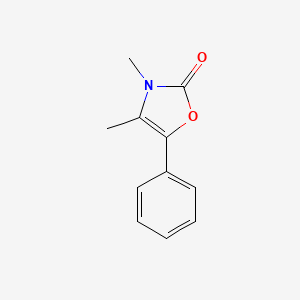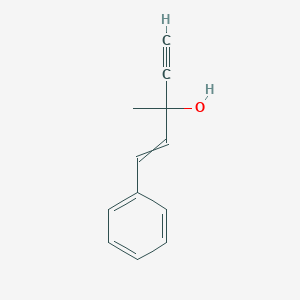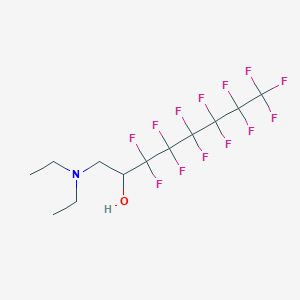
1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol is a fluorinated organic compound with a complex structure. This compound is characterized by the presence of a diethylamino group and multiple fluorine atoms, which contribute to its unique chemical properties. Fluorinated compounds are often of interest in various fields due to their stability, lipophilicity, and ability to interact with biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a fluorinated alkyl halide with diethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes such as distillation or chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological interactions and as a potential drug candidate.
Medicine: Its stability and lipophilicity are advantageous in the development of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, while the fluorinated chain enhances the compound’s ability to penetrate biological membranes. This combination of properties allows the compound to exert its effects through multiple pathways, making it a versatile tool in research and development.
Comparación Con Compuestos Similares
Similar Compounds
Diethylamino hydroxybenzoyl hexyl benzoate: Another compound with a diethylamino group, used as a UV filter.
Procainamide: A compound with a diethylamino group, used as an antiarrhythmic agent.
Uniqueness
1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol stands out due to its high degree of fluorination, which imparts unique chemical and physical properties. This makes it particularly useful in applications where stability and lipophilicity are crucial.
Propiedades
Número CAS |
53269-56-0 |
|---|---|
Fórmula molecular |
C12H14F13NO |
Peso molecular |
435.22 g/mol |
Nombre IUPAC |
1-(diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol |
InChI |
InChI=1S/C12H14F13NO/c1-3-26(4-2)5-6(27)7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h6,27H,3-5H2,1-2H3 |
Clave InChI |
PBCRHDGFJAETKU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


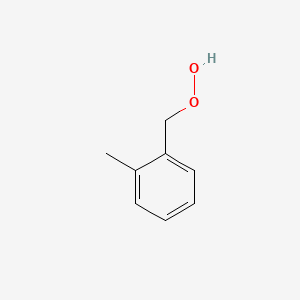
![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)
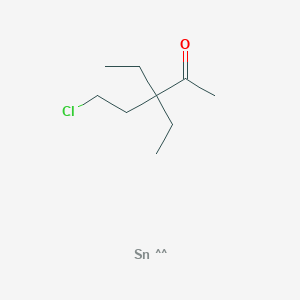
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-](/img/structure/B14639815.png)
![Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane](/img/structure/B14639816.png)
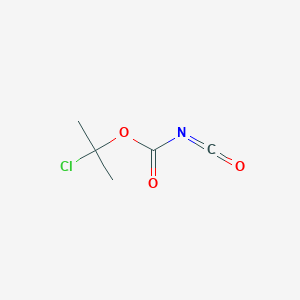
![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)
![1-Methyl-3-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]-2-phenyl-1H-indole](/img/structure/B14639823.png)
